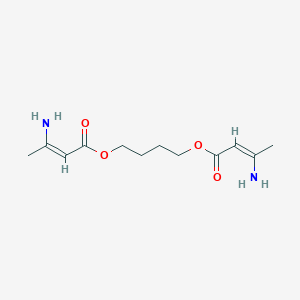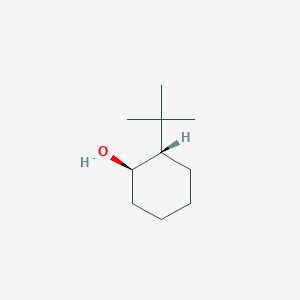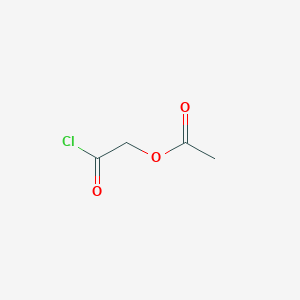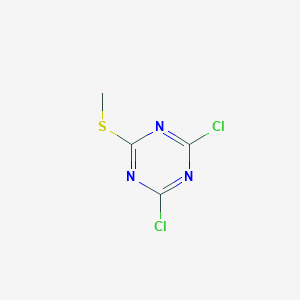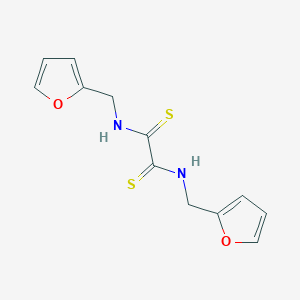
N,N/'-Bis(furan-2-ylmethyl)ethanedithioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) is a chemical compound with the molecular formula C12H12N2O2S2 and a molecular weight of 280.37 g/mol It is characterized by the presence of two furan rings attached to the ethanedithioamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) typically involves the reaction of furfurylamine with ethanedithioamide under specific conditions. One method involves the use of microwave-assisted synthesis, where furfurylamine and ethanedithioamide are reacted in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The reaction is carried out in a microwave reactor, optimizing the reaction time, solvent, and substrate amounts to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields. Additionally, the use of renewable resources such as furfural, derived from biomass, can make the production process more sustainable .
化学反応の分析
Types of Reactions
Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The furan rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amine derivatives, and substituted furan compounds .
科学的研究の応用
Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials.
作用機序
The mechanism of action of ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The furan rings can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Similar compounds include:
- N,N’-Bis(2-furanylmethyl)ethanebisthioamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) is unique due to its specific structure, which includes two furan rings attached to an ethanedithioamide core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
特性
CAS番号 |
14118-10-6 |
|---|---|
分子式 |
C12H12N2O2S2 |
分子量 |
280.4 g/mol |
IUPAC名 |
N,N'-bis(furan-2-ylmethyl)ethanedithioamide |
InChI |
InChI=1S/C12H12N2O2S2/c17-11(13-7-9-3-1-5-15-9)12(18)14-8-10-4-2-6-16-10/h1-6H,7-8H2,(H,13,17)(H,14,18) |
InChIキー |
LRJJVKVWPILGGK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=S)C(=S)NCC2=CC=CO2 |
異性体SMILES |
C1=COC(=C1)CN=C(C(=NCC2=CC=CO2)S)S |
正規SMILES |
C1=COC(=C1)CNC(=S)C(=S)NCC2=CC=CO2 |
Key on ui other cas no. |
14118-10-6 |
同義語 |
N,N'-Bis(2-furanylmethyl)ethanebisthioamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)
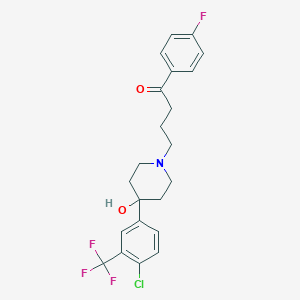
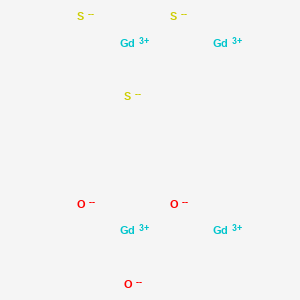

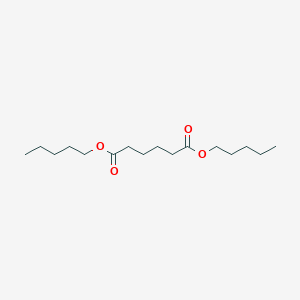
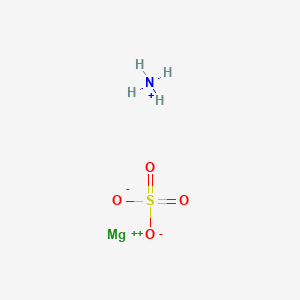
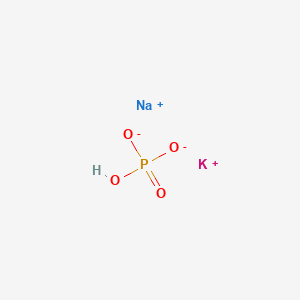
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)
